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Compound of Interest

Compound Name: 3-Methoxybenzhydrazide

Cat. No.: B1360060 Get Quote

3-Methoxybenzhydrazide (C₈H₁₀N₂O₂) is a hydrazide derivative of 3-methoxybenzoic acid.[1]

[2] Its unique molecular architecture, featuring a methoxy group on the benzene ring, imparts

specific electronic characteristics that govern its reactivity and biological activity.[1] This

compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents,

particularly those with anti-inflammatory and analgesic properties.[1] Furthermore, its

derivatives have been explored for their potential in agrochemicals and dye chemistry.[1]

Understanding the electronic landscape of this molecule is paramount for the rational design of

novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of 3-Methoxybenzhydrazide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1360060?utm_src=pdf-interest
https://www.benchchem.com/product/b1360060?utm_src=pdf-body
https://www.chemimpex.com/products/27124
https://pubchem.ncbi.nlm.nih.gov/compound/79848
https://www.chemimpex.com/products/27124
https://www.chemimpex.com/products/27124
https://www.chemimpex.com/products/27124
https://www.benchchem.com/product/b1360060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 5785-06-8 [2]

Molecular Formula C₈H₁₀N₂O₂ [1]

Molecular Weight 166.18 g/mol [1][2]

Appearance
White to cream or pale brown

crystalline powder
[3]

Melting Point 89-95 °C [1][3]

IUPAC Name 3-methoxybenzohydrazide [2]

Synonyms
m-Anisic hydrazide, m-

Anisohydrazide
[1][2]

Synthesis and Molecular Structure
The synthesis of 3-Methoxybenzhydrazide is typically achieved through the condensation

reaction of 3-methoxybenzoyl chloride with hydrazine hydrate.[4] This straightforward and

efficient method allows for the production of high-purity material for subsequent studies and

applications.
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Caption: General workflow for the synthesis of 3-Methoxybenzhydrazide.

The molecular structure of 3-Methoxybenzhydrazide consists of a benzene ring substituted

with a methoxy group at the meta position and a hydrazide group. The presence of both

electron-donating (methoxy) and electron-withdrawing (hydrazide) groups creates a unique

electronic distribution across the molecule. The crystal structure of related benzohydrazide

derivatives reveals a nearly planar conformation of the benzohydrazide moiety.[5][6]

Spectroscopic Characterization: Unveiling the
Electronic Transitions
Spectroscopic techniques are indispensable for elucidating the structural and electronic

properties of 3-Methoxybenzhydrazide.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the

molecule. The characteristic vibrational frequencies confirm the molecular structure and offer

insights into the bonding environment.[7]

Table 2: Key FTIR Absorption Bands for 3-Methoxybenzhydrazide

Wavenumber (cm⁻¹) Vibration Significance

~3300-3200 N-H stretching
Confirms the presence of the

hydrazide group.

~3050-3000 Aromatic C-H stretch
Indicates the presence of the

benzene ring.[8]

~2960-2850 Aliphatic C-H stretch
Corresponds to the methoxy

group.[8]

~1640 C=O stretching (Amide I)
Characteristic of the carbonyl

group in the hydrazide moiety.

~1610-1590 C=C stretching Aromatic ring vibrations.[8]

~1550 N-H bending (Amide II)
Further evidence of the

hydrazide group.

~1250 Asymmetric C-O-C stretching

Confirms the presence of the

aryl-alkyl ether (methoxy

group).

~1050 Symmetric C-O-C stretching
Also associated with the

methoxy group.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

The absorption bands correspond to the excitation of electrons from lower to higher energy

molecular orbitals. While specific experimental data for 3-Methoxybenzhydrazide is not

readily available in the initial search, related benzohydrazide derivatives exhibit characteristic π
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→ π* and n → π* transitions.[9] The benzene ring and the carbonyl group are the primary

chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[10]

¹H NMR: The proton NMR spectrum of 3-Methoxybenzhydrazide would be expected to

show distinct signals for the aromatic protons, the methoxy protons, and the N-H protons of

the hydrazide group. The aromatic protons will exhibit a splitting pattern characteristic of a

meta-substituted benzene ring. The methoxy protons will appear as a singlet, typically

around 3.8 ppm. The N-H protons will also appear as singlets, with chemical shifts that can

be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom

in the molecule, including the carbonyl carbon, the aromatic carbons (with different chemical

shifts due to the substituents), and the methoxy carbon. The carbonyl carbon signal is

typically found in the range of 160-170 ppm.[6]

Computational Chemistry Insights: Mapping the
Electronic Landscape
Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic

properties of molecules. These computational methods provide a deeper understanding of the

electron distribution, reactivity, and molecular orbital energies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11] The HOMO acts as an

electron donor, while the LUMO acts as an electron acceptor.[11] The energy difference

between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the

molecule's chemical stability and reactivity.[11] A smaller gap suggests higher reactivity.[11] For

derivatives of benzohydrazide, the HOMO is often localized on the benzene ring and the

hydrazide moiety, while the LUMO is distributed over the entire molecule.[11][12]
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Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Calculated Global Reactivity Descriptors (Illustrative for a Benzohydrazide Derivative)

Parameter Formula Significance

Ionization Potential (I) I = -E_HOMO
Energy required to remove an

electron.

Electron Affinity (A) A = -E_LUMO
Energy released when an

electron is added.

Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.

Chemical Hardness (η) η = (I - A) / 2
Resistance to change in

electron distribution.

Chemical Softness (S) S = 1 / (2η) Measure of polarizability.

Electrophilicity Index (ω) ω = χ² / (2η)
Measure of electrophilic

character.

Molecular Electrostatic Potential (MEP)
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The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution and predicting the sites of electrophilic and nucleophilic attack.[13][14] The MEP

surface is colored to represent different potential values, with red indicating regions of high

electron density (negative potential, susceptible to electrophilic attack) and blue indicating

regions of low electron density (positive potential, susceptible to nucleophilic attack).[13] In 3-
Methoxybenzhydrazide, the carbonyl oxygen of the hydrazide group is expected to be a

region of high negative potential, making it a likely site for hydrogen bonding and interactions

with electrophiles.[14]

Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges on

each atom in a molecule.[15][16] This analysis helps to quantify the electron distribution and

identify the most electropositive and electronegative atoms.[15] The charge distribution is a key

determinant of a molecule's dipole moment and its interaction with other molecules and

biological targets.

Correlation of Electronic Properties with Biological
Activity
The electronic properties of 3-Methoxybenzhydrazide and its derivatives are intrinsically

linked to their biological activities.[17] The ability to form hydrogen bonds, a key interaction in

biological systems, is governed by the distribution of electron density. The HOMO-LUMO gap

can correlate with the compound's reactivity and its ability to participate in charge-transfer

interactions with biological macromolecules. Molecular docking studies on related

benzohydrazide derivatives have shown that the hydrazide moiety often plays a crucial role in

binding to the active sites of enzymes.[18][19]

Conclusion
This technical guide has provided a detailed overview of the electronic properties of 3-
Methoxybenzhydrazide, integrating experimental data with computational insights. A thorough

understanding of its electronic structure, characterized by its molecular orbitals, charge

distribution, and spectroscopic behavior, is essential for the continued development of this

compound and its derivatives in medicinal chemistry and materials science. The methodologies
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and concepts presented herein serve as a valuable resource for researchers and scientists in

these fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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